molecular formula C17H15N3O4S2 B374138 2-phenoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide CAS No. 58590-31-1

2-phenoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B374138
CAS No.: 58590-31-1
M. Wt: 389.5g/mol
InChI Key: NZLZHGMARVZMOL-UHFFFAOYSA-N
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Description

This compound is a derivative of phenoxy acetamide . Phenoxy acetamide and its derivatives have been investigated for their synthesis and pharmacological activities, and they have been identified as potential therapeutic candidates .


Synthesis Analysis

The synthesis of 2-substituted phenoxy-N-(4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazole-2-yl)acetamide derivatives, which are similar to the compound , has been reported . The synthesis was achieved by the reaction of phenoxyacetyl chloride with an intermediate 4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine .


Molecular Structure Analysis

The molecular formula of the compound is C17H15N3O4S2 . The structure includes a thiazole ring, which is a five-membered ring containing two hetero atoms . Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications .

Scientific Research Applications

Glutaminase Inhibition

Research has indicated the design, synthesis, and pharmacological evaluation of analogs related to the compound, specifically targeting glutaminase inhibitors, which are crucial in exploring therapeutic potentials for various diseases. A study by Shukla et al. (2012) developed BPTES analogs to identify more potent glutaminase inhibitors with improved drug-like properties, aiming at attenuating the growth of human lymphoma B cells both in vitro and in a mouse xenograft model (Shukla et al., 2012).

Antimicrobial Activity

The compound's derivatives have been synthesized and tested for antimicrobial activity. Fahim and Ismael (2019) explored the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives towards nitrogen-based nucleophiles, leading to compounds with significant antimicrobial properties. The study also incorporated computational calculations to support the experimental findings, providing a comprehensive understanding of the compound's applications in developing new antimicrobial agents (Fahim & Ismael, 2019).

Synthesis and Reactivity

Additional research focused on the synthesis and reactivity of the compound's derivatives for antimicrobial and genotoxic properties. Benvenuti et al. (1997) synthesized 1H-benzoimidazol-2-ylamine and 1-methyl-1H-benzoimidazol-2-ylamine derivatives, investigating their antimicrobial and genotoxic activities. This study contributes to understanding the structural and functional versatility of sulfonamide derivatives in medical chemistry (Benvenuti et al., 1997).

Future Directions

The literature suggests that there is potential for the design of new derivatives of phenoxy acetamide and its derivatives, which have proven to be successful agents in terms of safety and efficacy . This could enhance the quality of life and represents a promising direction for future research .

Properties

IUPAC Name

2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S2/c21-16(12-24-14-4-2-1-3-5-14)19-13-6-8-15(9-7-13)26(22,23)20-17-18-10-11-25-17/h1-11H,12H2,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLZHGMARVZMOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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